(2-Chloro-5-fluorophenyl)methanesulfonyl chloride
Overview
Description
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the formation of sulfonamide and sulfone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride typically involves the chlorination of (2-Chloro-5-fluorophenyl)methanesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include:
Reagents: (2-Chloro-5-fluorophenyl)methanesulfonic acid, thionyl chloride
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours until the reaction is complete
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control
Continuous addition of thionyl chloride: To control the exothermic nature of the reaction
Purification: The crude product is purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines to form sulfonamides.
Reduction: Can be reduced to the corresponding sulfonyl hydride.
Oxidation: Undergoes oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Amines, alcohols, thiols; solvents like dichloromethane, acetonitrile; room temperature to reflux.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4); solvents like ether or tetrahydrofuran (THF); low temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2); solvents like water or acetic acid; room temperature to mild heating.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonyl hydrides: Formed from reduction reactions.
Sulfonic acids: Formed from oxidation reactions.
Scientific Research Applications
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Involved in the development of sulfonamide-based drugs with antibacterial and antifungal properties.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, and sulfone derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-6-fluorophenyl)methanesulfonyl chloride
- (2-Chloro-4-fluorophenyl)methanesulfonyl chloride
- (2-Chloro-3-fluorophenyl)methanesulfonyl chloride
Uniqueness
(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of derivatives it can form. The presence of both chlorine and fluorine atoms on the phenyl ring provides distinct electronic and steric effects, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXDGNCTCLTUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-59-9 | |
Record name | (2-chloro-5-fluorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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